5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine

Übersicht

Beschreibung

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is a synthetic nitrofuran derivative known for its broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. This compound is also referred to as Nifuratel. It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine typically involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring. This intermediate is then nitrated to introduce the nitrofuran moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with altered antimicrobial properties.

Reduction: Amino derivatives with potential therapeutic applications.

Substitution: Various substituted pyrimidine derivatives with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is used in a wide range of scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in treating infections.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.

Industry: Used in the development of new antimicrobial agents and as a reference compound in quality control processes.

Wirkmechanismus

The antimicrobial activity of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is primarily due to its ability to interfere with the synthesis of nucleic acids in microbial cells. The nitrofuran moiety generates reactive oxygen species that damage DNA and other cellular components, leading to cell death. The pyrimidine ring enhances the compound’s ability to penetrate microbial cells and reach its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar structural features but different biological activities.

5-Nitrofurantoin: A nitrofuran derivative with antimicrobial properties but a different mechanism of action.

Nifuroxazide: A nitrofuran compound used as an intestinal antiseptic.

Uniqueness

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is unique due to its combination of a nitrofuran moiety and a pyrimidine ring, which provides it with a broad spectrum of antimicrobial activity and the ability to target multiple microbial pathways. This makes it a versatile compound in both research and therapeutic applications.

Biologische Aktivität

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine, also known as Nifuratel, is a synthetic compound that has garnered significant attention due to its broad-spectrum antimicrobial activity. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications based on diverse research findings.

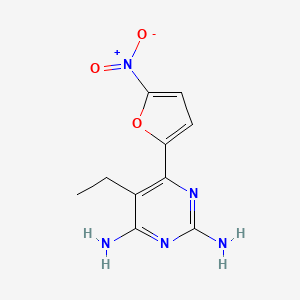

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a nitrofuran moiety. The structural formula is represented as follows:

This compound is characterized by its two nitrogen atoms in the pyrimidine ring and a nitro group attached to the furan ring, which contributes to its reactivity and biological activity.

The antimicrobial efficacy of this compound primarily arises from its ability to disrupt nucleic acid synthesis in microbial cells. The nitrofuran component generates reactive oxygen species (ROS) that damage DNA and other vital cellular components, leading to microbial cell death. Furthermore, the pyrimidine structure enhances the compound's ability to penetrate microbial cells, facilitating access to molecular targets within these organisms.

Spectrum of Activity

Research indicates that this compound exhibits significant activity against a range of bacterial and fungal pathogens. It has shown effectiveness against strains such as Staphylococcus aureus and Neisseria gonorrhoeae , with some studies reporting activities comparable to established antibiotics like Spectinomycin .

Comparative Efficacy

A study comparing various nitrofuran derivatives found that this compound demonstrated superior antibacterial properties against multiple strains. The following table summarizes its antibacterial activity compared to other compounds:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against N. gonorrhoeae |

|---|---|---|

| 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine | 0.25 | 0.50 |

| Spectinomycin | 0.50 | 1.00 |

| 5-Nitrofurantoin | 0.75 | 1.50 |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine structure, followed by nitration to introduce the nitrofuran moiety. The reaction conditions require careful control of temperature and the use of specific catalysts to achieve high yield and purity.

Synthetic Route Overview

-

Formation of Pyrimidine Ring :

- React ethyl acetoacetate with guanidine.

- Cyclization occurs to form the basic pyrimidine structure.

-

Nitration :

- Introduce the nitrofuran moiety through nitration reactions.

- Optimize conditions for maximum yield.

-

Purification :

- Utilize recrystallization or chromatography techniques for purification.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Evaluation : A study reported that this compound exhibited significant antibacterial activity against resistant bacterial strains, highlighting its potential for treating infections caused by multidrug-resistant pathogens .

- Mechanistic Insights : Further research indicated that the compound's mechanism involves ROS generation leading to oxidative stress in microbial cells, which is critical for its antimicrobial effect .

- Therapeutic Applications : Given its broad-spectrum activity, there is ongoing investigation into its use in clinical settings for treating various infections, particularly those caused by resistant strains.

Eigenschaften

IUPAC Name |

5-ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-2-5-8(13-10(12)14-9(5)11)6-3-4-7(18-6)15(16)17/h3-4H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIBSPYVEWBOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N)N)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972589 | |

| Record name | 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57119-09-2 | |

| Record name | 2,4-Diamino-6-(5-nitrofuryl-2)-5-ethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057119092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.